molecular formula C21H26O3 B12110431 Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate

Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate

Cat. No.: B12110431
M. Wt: 326.4 g/mol
InChI Key: CHQQKKJBNXRIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl dodovisate A is a natural product derived from the plant Dodonaea viscosa, which belongs to the family Sapindaceae. This compound is a modified clerodane diterpene, known for its unique bicyclo [5.4.0]undecane ring system. It has been isolated from the essential oil of Dodonaea viscosa leaves and has garnered interest due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dodovisate A is typically isolated from the essential oil of Dodonaea viscosa through hydrodistillation. The essential oil is then subjected to liquid chromatography to separate and purify the compound. The structure of methyl dodovisate A is confirmed using spectroscopic techniques such as NMR and mass spectrometry .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for methyl dodovisate A. Its production is primarily limited to laboratory-scale extraction from Dodonaea viscosa leaves. Further research is needed to develop efficient synthetic routes for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl dodovisate A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize methyl dodovisate A.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl dodovisate A has shown promise in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of methyl dodovisate A is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl dodovisate A can be compared with other similar compounds, such as:

Uniqueness: Methyl dodovisate A stands out due to its unique bicyclo [5.4.0]undecane ring system and its potential for diverse biological activities. Its structural features and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate

InChI

InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3

InChI Key

CHQQKKJBNXRIGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.